molecular formula C4H5N3O B12729683 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- CAS No. 114849-01-3

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl-

Cat. No.: B12729683
CAS No.: 114849-01-3
M. Wt: 111.10 g/mol
InChI Key: BJDKLXOVGAGGHJ-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with isothiocyanates, followed by cyclization to form the triazolone ring . Another approach is the thermal cyclization of acylated thiosemicarbazides . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazolone ring, potentially leading to the formation of new functional groups.

    Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for antifungal, antibacterial, and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The ethenyl group can enhance its binding affinity and specificity for certain targets, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- can be compared with other triazolone derivatives, such as:

The uniqueness of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- lies in its ethenyl group, which can significantly alter its chemical and biological properties compared to other triazolone derivatives.

Properties

CAS No.

114849-01-3

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

4-ethenyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C4H5N3O/c1-2-7-3-5-6-4(7)8/h2-3H,1H2,(H,6,8)

InChI Key

BJDKLXOVGAGGHJ-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=NNC1=O

Origin of Product

United States

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